2-methyl-4H-[1,3]thiazolo[5,4-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4H-[1,3]thiazolo[5,4-b]indole is a heterocyclic compound that features both thiazole and indole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4H-[1,3]thiazolo[5,4-b]indole typically involves the Hantzsch thiazole synthesis. This method includes the reaction of α-halo ketones with thioamides. For instance, the reaction of 3-bromo-1,1,1-trifluoropropan-2-one with thioacetamide can yield the desired thiazole compound . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-4H-[1,3]thiazolo[5,4-b]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-methyl-4H-[1,3]thiazolo[5,4-b]indole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-methyl-4H-[1,3]thiazolo[5,4-b]indole involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as protein tyrosine phosphatases, which play a role in cell signaling pathways . The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and thiazolidine share structural similarities with 2-methyl-4H-[1,3]thiazolo[5,4-b]indole.
Indole Derivatives: Indole and its derivatives, such as tryptophan and indomethacin, are structurally related.
Uniqueness
This compound is unique due to its fused thiazole-indole structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H8N2S |
---|---|
Molekulargewicht |
188.25 g/mol |
IUPAC-Name |
2-methyl-4H-[1,3]thiazolo[5,4-b]indole |
InChI |
InChI=1S/C10H8N2S/c1-6-11-9-7-4-2-3-5-8(7)12-10(9)13-6/h2-5,12H,1H3 |
InChI-Schlüssel |
MGZNOQWQKLREHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.